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Compound of Interest

Compound Name: Chromous bromide

Cat. No.: B167723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of chromous bromide mediated

cross-coupling reactions, with a primary focus on the versatile Nozaki-Hiyama-Kishi (NHK)

reaction and its variants. Detailed protocols for key transformations, quantitative data for

representative examples, and mechanistic diagrams are presented to facilitate the application

of these powerful synthetic methods in research and development.

Introduction
Chromous bromide (CrBr₂), often in conjunction with a nickel(II) co-catalyst, is a powerful

reagent for the formation of carbon-carbon bonds.[1] These reactions, most notably the Nozaki-

Hiyama-Kishi (NHK) reaction, are prized for their high chemoselectivity, functional group

tolerance, and utility in the synthesis of complex molecules, including natural products and

pharmaceuticals.[2][3] The reaction typically involves the coupling of an organic halide with a

carbonyl compound to generate an alcohol.[1] Key features include its high tolerance for a wide

array of functional groups such as esters, amides, ketones, and nitriles, making it suitable for

late-stage functionalization in total synthesis.[1][3]
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The intermolecular NHK reaction is a cornerstone of modern organic synthesis, enabling the

reliable formation of allylic, vinylic, and aryl-substituted alcohols.[2]

Diastereoselective Synthesis of Homoallylic Alcohols
The reaction of substituted allylic halides, such as crotyl bromide, with aldehydes proceeds with

a high degree of diastereoselectivity.[4] Notably, the reaction often displays high anti-selectivity

regardless of the geometry of the starting allylic halide, proceeding through a Zimmerman-

Traxler-like transition state.[4]

Table 1: Diastereoselective Coupling of Crotyl Bromide with Various Aldehydes

Entry Aldehyde Product Yield (%) dr (anti:syn) Reference

1
Benzaldehyd

e
85 >98:2 [4]

2

Cyclohexane

carboxaldehy

de

82 >98:2 [4]

3
Isovaleraldeh

yde
78 97:3 [4]

4 Acetaldehyde 75 95:5 [4]

Enantioselective Synthesis of Alcohols
The development of chiral ligands has enabled highly enantioselective variants of the NHK

reaction, providing access to chiral secondary alcohols. A variety of ligand scaffolds, including

those based on bis(oxazolinyl)pyridine (PyBox), salen, and bipyridyl diols, have been

successfully employed.[3][5]

Table 2: Enantioselective NHK Reaction with Various Aldehydes and Chiral Ligands
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Entry Aldehyde
Organic
Halide

Chiral
Ligand

Yield (%) ee (%)
Referenc
e

1
Benzaldeh

yde

Allyl

bromide

(S,S)-tBu-

PyBox
95 94 [6]

2

4-

Methoxybe

nzaldehyd

e

Vinyl

bromide

Chiral

Salen-Cr

Complex

88 92 [3]

3

3-

Chlorobenz

aldehyde

Allyl

bromide

Chiral

Bipyridyl

Diol

83 98 [5]

4
Cinnamald

ehyde

Allyl

bromide

(R,R)-

Indane-

Salen

75 90 [3]

Experimental Protocol: General Procedure for
Intermolecular NHK Reaction
Materials:

Anhydrous Chromium(II) chloride (CrCl₂)

Nickel(II) chloride (NiCl₂) (as a co-catalyst for vinyl/aryl halides)

Anhydrous, degassed solvent (e.g., DMF, THF, or a mixture)

Aldehyde

Organic halide (e.g., vinyl bromide, allyl bromide)

Inert atmosphere (Argon or Nitrogen)

Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere, add CrCl₂ (2.0 - 4.0 equiv) and

NiCl₂ (1-5 mol% for vinyl/aryl halides).

Add the anhydrous, degassed solvent and stir the suspension vigorously.

A solution of the aldehyde (1.0 equiv) and the organic halide (1.2-1.5 equiv) in the same

solvent is added dropwise to the stirring suspension at room temperature.

The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) until the

starting material is consumed (monitored by TLC or LC-MS).

Upon completion, the reaction is quenched by the addition of water.

The mixture is diluted with an organic solvent (e.g., ethyl acetate, diethyl ether) and filtered

through a pad of celite.

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the desired

alcohol.[7][8]

Intramolecular Nozaki-Hiyama-Kishi (NHK)
Cyclization
The intramolecular variant of the NHK reaction is a powerful tool for the synthesis of medium-

sized and macrocyclic rings, which are often challenging to construct using other methods.[3]

[9] This reaction has been instrumental in the total synthesis of numerous complex natural

products.[3]

Table 3: Intramolecular NHK Cyclization for Macrocycle Synthesis
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Entry Substrate
Product Ring
Size

Yield (%) Reference

1
ω-Iodoalkenyl

aldehyde
8 72 [3]

2
ω-Bromoalkenyl

aldehyde
9 65 [10]

3
ω-Iodoalkenyl

aldehyde
10 58 [11]

4
ω-Bromoalkenyl

aldehyde
14 45 [9]

Experimental Protocol: Intramolecular NHK Cyclization
for Macrocycle Synthesis
Materials:

Anhydrous Chromium(II) chloride (CrCl₂)

Nickel(II) chloride (NiCl₂)

Anhydrous, degassed DMF

ω-Haloalkenyl aldehyde precursor

Inert atmosphere (Argon or Nitrogen)

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, add CrCl₂ (10 equiv) and NiCl₂ (5

mol%).

Add anhydrous, degassed DMF to achieve a high dilution condition (typically 0.001-0.01 M).

A solution of the ω-haloalkenyl aldehyde precursor in anhydrous, degassed DMF is added

slowly over several hours (e.g., 10-12 hours) to the vigorously stirred CrCl₂/NiCl₂ suspension
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at room temperature using a syringe pump.

After the addition is complete, the reaction mixture is stirred for an additional 12-24 hours.

The reaction is quenched with water and worked up as described in the intermolecular

protocol. Purification by column chromatography yields the desired macrocycle.[10]

Chromous Bromide Mediated Coupling with
Ketones
While aldehydes are the most common electrophiles in NHK-type reactions, ketones can also

be employed, providing access to tertiary alcohols. These reactions often require more forcing

conditions or specific catalytic systems.[1]

Table 4: Chromous Bromide Mediated Coupling of Vinyl Halides with Ketones

Entry Ketone Vinyl Halide Yield (%) Reference

1 Acetophenone 1-Bromostyrene 65 [12]

2 Cyclohexanone
1-

Iodocyclohexene
72 [12]

3 2-Adamantanone 1-Bromopropene 58 [12]

Experimental Protocol: Coupling of a Vinyl Bromide with
a Ketone
Materials:

Anhydrous Chromium(II) chloride (CrCl₂)

Nickel(II) chloride (NiCl₂)

Anhydrous, degassed DMF

Ketone
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Vinyl bromide

Inert atmosphere (Argon or Nitrogen)

Procedure:

Follow the general procedure for the intermolecular NHK reaction (Section 1.2), using the

ketone as the electrophile.

Reaction temperatures may need to be elevated (e.g., 60-80 °C) to achieve reasonable

reaction rates.

Monitor the reaction for the consumption of the starting materials.

Workup and purification are performed as previously described.[12]

Synthesis of Allenyl Carbinols from Propargyl
Halides
Chromous bromide can mediate the reaction of propargyl halides with aldehydes to produce

allenyl carbinols, which are versatile synthetic intermediates. The regioselectivity of this

reaction can often be controlled by the reaction conditions.[3]

Table 5: Synthesis of Allenyl Carbinols

Entry Aldehyde
Propargyl
Halide

Yield (%) of
Allenyl
Carbinol

Reference

1 Benzaldehyde
Propargyl

bromide
85 [3]

2 Heptanal
1-Bromo-2-

butyne
78 [3]

3 Isobutyraldehyde

3-Bromo-1-

phenyl-1-

propyne

72 [3]
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Experimental Protocol: Synthesis of Allenyl Carbinols
Materials:

Anhydrous Chromium(II) chloride (CrCl₂)

Anhydrous, degassed THF

Aldehyde

Propargyl bromide

Inert atmosphere (Argon or Nitrogen)

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, suspend CrCl₂ (3.0 equiv) in

anhydrous, degassed THF.

To the stirred suspension, add a solution of the aldehyde (1.0 equiv) and the propargyl

bromide (1.5 equiv) in THF dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir until completion.

Quench the reaction with water and perform a standard aqueous workup.

Purify the crude product by column chromatography to isolate the allenyl carbinol.[3]

Mechanistic Considerations and Visualizations
The generally accepted mechanism for the nickel-catalyzed NHK reaction involves a series of

steps, including the reduction of Ni(II) to Ni(0), oxidative addition of the organic halide to Ni(0),

transmetalation with Cr(II), and nucleophilic addition of the organochromium species to the

carbonyl group.[1] In the catalytic version, a stoichiometric reductant like manganese and an

additive such as trimethylsilyl chloride (TMSCl) are used to regenerate the active Cr(II) species.

[7][13]

Catalytic Nozaki-Hiyama-Kishi Reaction Cycle
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Nickel Catalytic Cycle

Chromium Stoichiometric Cycle

Regeneration Cycle (Catalytic NHK)
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Addition (R-X)
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with Cr(II)

Cr(II)
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Cr(II)

Reduction

Mn(0) Mn(II)

TMSCl

Click to download full resolution via product page

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.
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Stereochemical Model for Diastereoselective Crotylation
The high anti-selectivity observed in the reaction of crotyl halides with aldehydes is explained

by a Zimmerman-Traxler-type transition state, where the bulky R group of the aldehyde

occupies a pseudo-equatorial position to minimize steric interactions.

Caption: Stereochemical model for anti-diastereoselective crotylation.

Experimental Workflow for Enantioselective NHK
Reaction
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Dry Schlenk Flask under Argon

Add CrCl₂, Chiral Ligand, and Solvent

Stir to form Chiral Cr(II) Complex

Add Aldehyde and Organic Halide Solution

Stir at Controlled Temperature

Reaction Quench (Water)

Aqueous Workup and Extraction

Purification (Column Chromatography)

Enantioenriched Alcohol Product

Click to download full resolution via product page

Caption: Workflow for a typical enantioselective NHK reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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